Ethanediamide, N-decyl-N'-(4-hydroxyphenyl)-
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Overview
Description
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanediamide backbone with a decyl group and a 4-hydroxyphenyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- typically involves the reaction of decylamine with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the decyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N1-(4-hydroxyphenyl)-N2-octadecyl-
- N-(4-Hydroxyphenyl)retinamide
Uniqueness
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Properties
CAS No. |
93628-83-2 |
---|---|
Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-decyl-N'-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-14-19-17(22)18(23)20-15-10-12-16(21)13-11-15/h10-13,21H,2-9,14H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
CHHDDQWMWGHLQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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